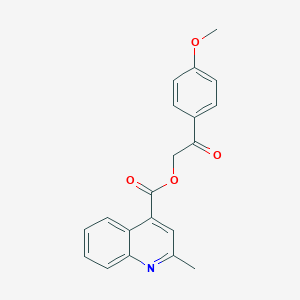
2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives have been synthesized through various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s also known as 1-azanaphthalene and benzo[b]pyridine .
Chemical Reactions Analysis
Quinoline and its derivatives have been used in various chemical reactions. For instance, two series of pyrazole-containing quinolones were synthesized using 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors through condensation followed by Suzuki–Miyaura cross-coupling method .
Physical And Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, have been widely studied for their diverse biological activities .
Mode of Action
It’s known that quinoline derivatives interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinoline derivatives are known to have various biological effects, depending on their specific structures and the cellular targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been found to be relatively stable and non-toxic. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate. One area of interest is the development of more potent and selective analogs of this compound that can be used as anticancer agents. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-methoxyphenylacetic acid and thionyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain this compound.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the prevention and treatment of cancer.
properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-11-17(16-5-3-4-6-18(16)21-13)20(23)25-12-19(22)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZRFEMQFBFCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

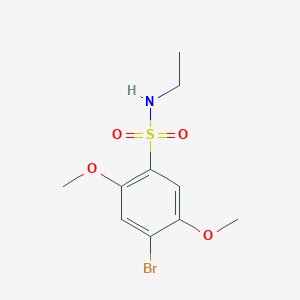
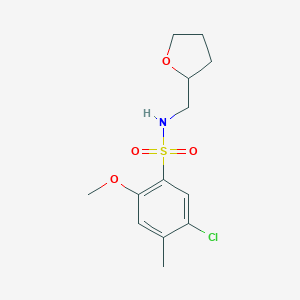


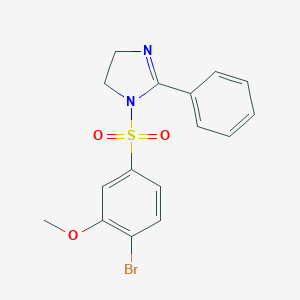


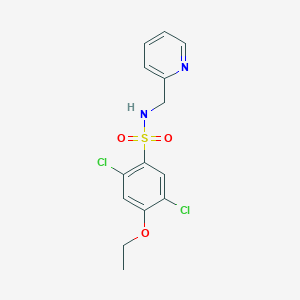
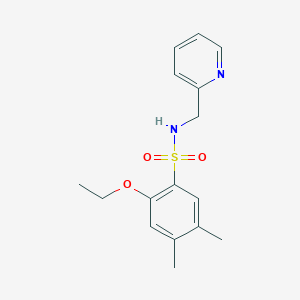

![(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B497546.png)
amine](/img/structure/B497547.png)

